
Neramexane mesylate
概要
説明
ネラメキサンメシル酸塩は、メマンチンに関連する薬剤であり、N-メチル-D-アスパラギン酸(NMDA)受容体拮抗薬として作用し、神経保護効果を発揮します。 難聴、アルツハイマー病、薬物依存症の治療、鎮痛剤など、様々な用途で開発が進められています .
製法
ネラメキサンメシル酸塩の合成は、1,3,3,5,5-ペンタメチルシクロヘキサンアミンを調製し、これをメシル酸塩に変換することで行われます。 反応条件としては、通常、有機溶媒と制御された温度を用いて、目的の生成物を高純度で得るようにします .
化学反応解析
ネラメキサンメシル酸塩は、以下のものを含め、いくつかのタイプの化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: 置換反応は、ハロゲンやアルキル化剤などの試薬を使用して、官能基を別の官能基に置き換えます。
これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります .
科学研究への応用
ネラメキサンメシル酸塩は、幅広い科学研究への応用があります。
化学: NMDA受容体拮抗作用とその神経伝達への影響を研究するためのモデル化合物として使用されます。
生物学: その神経保護作用と神経変性疾患の治療の可能性について研究が進められています。
医学: 難聴、アルツハイマー病、薬物依存症の治療における有効性を調べるために、臨床試験が行われています。
準備方法
The synthesis of neramexane mesylate involves the preparation of 1,3,3,5,5-pentamethylcyclohexanamine, which is then converted to its mesylate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .
化学反応の分析
Neramexane mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Treatment of Tinnitus
Neramexane mesylate has been primarily studied for its efficacy in treating subjective tinnitus. Clinical trials have demonstrated that doses of 50 mg and above lead to significant improvements in tinnitus scores over a 16-week period .
- Clinical Trial Data:
- Study Design: A randomized, double-blind, placebo-controlled trial involving 431 participants.
- Doses Tested: 25 mg/day, 50 mg/day, and 75 mg/day.
- Outcome: The 50 mg/day dose showed the most substantial improvement compared to placebo, although statistical significance was not fully achieved at the pre-defined endpoint .
Dose (mg/day) | Change in Tinnitus Score | Statistical Significance |
---|---|---|
Placebo | Baseline | - |
25 | Moderate improvement | Not significant |
50 | Significant improvement | p = 0.098 |
75 | Moderate improvement | p = 0.289 |
Neuroprotective Effects
This compound is being investigated for its neuroprotective properties across various central nervous system disorders. Its mechanism involves preventing pathological activation of NMDA receptors while allowing physiological activity, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .
- Potential Indications:
- Alzheimer’s Disease
- Parkinson’s Disease
- Huntington’s Disease
- Vascular Dementia
- Frontal Lobe Dementia
Substance Use Disorders
Research indicates that neramexane may help manage withdrawal symptoms and cravings associated with substance use disorders. Although some clinical trials have shown mixed results regarding its efficacy in this area, it remains a subject of interest for future studies .
Case Studies and Research Findings
Several studies have focused on the safety and tolerability of this compound across different populations:
- Phase II/III Trials:
- Observational Studies:
作用機序
ネラメキサンメシル酸塩は、NMDA受容体チャネルの非競合的阻害剤として作用します。NMDA受容体に結合し、カルシウムイオンの流入を阻害することにより、興奮性神経毒性と神経損傷を軽減します。 この機序は、別のNMDA受容体拮抗薬であるメマンチンと似ています .
類似化合物との比較
ネラメキサンメシル酸塩は、アルツハイマー病における認知機能の低下を、神経伝達物質のシグナル伝達を変化させることで標的にしている点で、メマンチンやアセチルコリンエステラーゼ阻害剤に似ています。 これらの化合物とは異なり、ネラメキサンメシル酸塩は、アミロイド産生や神経原線維変化の蓄積などの、病態の根底にある機構には影響を与えません .
類似化合物
- メマンチン
- アセチルコリンエステラーゼ阻害剤
ネラメキサンメシル酸塩は、NMDA受容体拮抗薬とニコチン性アセチルコリン受容体拮抗薬の二重作用を持つため、幅広い治療用途への可能性を秘めています .
生物活性
Neramexane mesylate is a novel compound recognized for its dual action as an antagonist at both α9α10 nicotinic acetylcholine receptors and N-methyl-D-aspartate (NMDA) receptors. This unique pharmacological profile positions it as a potential therapeutic agent for conditions such as tinnitus, Alzheimer's disease, and chronic pain. The following sections detail its biological activity, supported by data tables and findings from various clinical studies.
This compound exhibits non-competitive antagonistic properties at NMDA receptors, which are crucial for synaptic plasticity and memory function. The compound also interacts with α9α10 nicotinic acetylcholine receptors, primarily located in the cochlea, suggesting its utility in auditory disorders like tinnitus.
Key Mechanisms:
- NMDA Receptor Antagonism : Neramexane prevents excessive activation of NMDA receptors, which can lead to neurotoxicity.
- Cholinergic Modulation : By blocking α9α10 nicotinic receptors, neramexane may reduce excitotoxicity in auditory pathways.
Clinical Efficacy
Several clinical trials have evaluated the safety and efficacy of this compound, particularly in patients with moderate to severe tinnitus. A notable randomized, double-blind, placebo-controlled trial involved 431 participants who received varying doses of neramexane (25 mg, 50 mg, or 75 mg) over 16 weeks.
Study Results Overview:
Dose (mg/day) | THI-12 Score Change (Week 16) | p-value | Common Adverse Events |
---|---|---|---|
Placebo | Baseline | - | - |
25 | No significant change | - | Dizziness |
50 | Improvement noted | 0.098 | Dizziness, fatigue |
75 | Improvement noted | 0.289 | Dizziness, vertigo |
The study indicated that the 50 mg/day dose exhibited the most significant improvement in tinnitus scores compared to placebo, although it did not reach statistical significance at the primary endpoint. Secondary measures showed consistent trends favoring the higher doses.
Safety and Tolerability
This compound was generally well tolerated across studies. The most common adverse events included dizziness and fatigue, with a clear dose-dependent relationship observed for these side effects. Importantly, no significant changes were noted in laboratory values or vital signs throughout the trials.
Case Studies and Observational Research
In addition to randomized trials, observational studies have further explored the efficacy of neramexane in diverse populations. For instance, a study conducted on a Hispanic cohort in Laredo, Texas reported improvements in subjective tinnitus scores among participants receiving this compound.
Observational Study Findings:
- Population : Hispanic patients with moderate to severe tinnitus.
- Dosage : Varied between 12.5 mg to 37.5 mg.
- Outcome : Significant improvement in hearing and reduction in tinnitus severity was noted.
特性
IUPAC Name |
methanesulfonic acid;1,3,3,5,5-pentamethylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.CH4O3S/c1-9(2)6-10(3,4)8-11(5,12)7-9;1-5(2,3)4/h6-8,12H2,1-5H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUKHUGGXSIGRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)N)(C)C)C.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196605 | |
Record name | Neramexane Mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457068-92-7 | |
Record name | Neramexane Mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457068927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neramexane Mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methanesulfonic acid; 1,3,3,5,5-pentamethylcyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NERAMEXANE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M85GXG84D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。